Pyrido[2,3-b]pyrazin-6(4H)-one, 2,3-dimethyl-(9CI)
Description
Structural Characterization of Pyrido[2,3-b]pyrazin-6(4H)-one, 2,3-dimethyl-(9CI)
Core Heterocyclic Architecture Analysis
The compound features a bicyclic framework comprising a pyridine ring fused to a pyrazinone moiety (Figure 1). The pyrazinone ring incorporates a ketone group at position 6, while methyl groups occupy positions 2 and 3. Key structural parameters include:
- Molecular formula : C₉H₉N₃O
- Molecular weight : 175.19 g/mol
- IUPAC name : 2,3-dimethyl-5H-pyrido[2,3-b]pyrazin-6-one
- SMILES notation : CC1=C(N=C2C(=N1)C=CC(=O)N2)C
Spectroscopic analyses confirm the structure:
- FTIR : A carbonyl (C=O) stretch at 1661 cm⁻¹ and N–H vibrations at 3193–3459 cm⁻¹ .
- ¹H NMR : Singlets at 5.46–5.64 ppm (non-aromatic CH proton) and 8.95–9.62 ppm (NH proton) .
- ¹³C NMR : Peaks at 156.8 ppm (C=O) and 22.1–24.3 ppm (methyl carbons) .
The planar geometry of the fused rings is stabilized by π-conjugation, with methyl groups inducing steric hindrance that slightly distorts the pyrazinone ring .
Crystallographic Studies and Molecular Packing
Experimental crystallographic data for this compound remains unreported. However, density functional theory (DFT) calculations at the B3LYP/6-31G(d,p) level provide insights into its hypothetical molecular geometry and packing :
- Bond lengths : C=O (1.23 Å), C–N (1.34–1.38 Å), and C–C (1.40–1.46 Å) align with aromatic systems.
- Dihedral angles : The pyridine and pyrazinone rings exhibit a near-coplanar arrangement (dihedral angle < 5°).
In analogous pyridopyrazines, molecular packing is dominated by π-π stacking (3.5–4.0 Å interplanar distances) and hydrogen bonding between NH and carbonyl groups . For 2,3-dimethyl derivatives, methyl groups likely disrupt intermolecular hydrogen bonding, favoring van der Waals interactions instead .
Comparative Analysis with Related Pyridopyrazine Derivatives
Table 1 highlights structural and electronic differences between 2,3-dimethylpyrido[2,3-b]pyrazin-6(4H)-one and key analogs:
Key Observations:
- Methyl Substitution : The 2,3-dimethyl groups increase hydrophobicity and steric bulk, reducing solubility in polar solvents compared to the non-methylated analog .
- Ketone vs. Amine : Replacing the 6-ketone with an amine (as in ) abolishes the characteristic C=O IR stretch and introduces NH₂ vibrations near 3300 cm⁻¹ .
- Oxidation State : The 1,4-dioxide derivative exhibits altered electronic properties due to electron-withdrawing oxide groups, shifting UV-Vis absorption maxima by ~30 nm compared to the parent compound .
These modifications significantly influence reactivity and potential applications in materials science or medicinal chemistry.
Structure
3D Structure
Properties
CAS No. |
52996-62-0 |
|---|---|
Molecular Formula |
C9H9N3O |
Molecular Weight |
175.19 g/mol |
IUPAC Name |
2,3-dimethyl-5H-pyrido[2,3-b]pyrazin-6-one |
InChI |
InChI=1S/C9H9N3O/c1-5-6(2)11-9-7(10-5)3-4-8(13)12-9/h3-4H,1-2H3,(H,11,12,13) |
InChI Key |
BSAGDHSELBUUGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C(=N1)C=CC(=O)N2)C |
Origin of Product |
United States |
Preparation Methods
Multicomponent and Cyclization Approaches
Recent studies have demonstrated the use of multicomponent reactions to efficiently assemble pyrido[2,3-b]pyrazine cores. For example, a multicomponent synthesis involving condensation of aminopyridine derivatives with hydrazine or related reagents under acidic or microwave-assisted conditions leads to cyclized pyrido[2,3-b]pyrazin-6(4H)-one frameworks. This method allows for the introduction of substituents such as methyl groups at the 2 and 3 positions by selecting methyl-substituted starting materials or reagents.
Stepwise Synthesis via Pyridine and Pyrazine Intermediates
Another approach involves the stepwise synthesis starting from 2-aminonicotinic acid or its derivatives, which are reacted with urea or other nitrogen sources to form pyrazine rings fused to the pyridine. Subsequent chlorination (e.g., with POCl3) and nucleophilic substitution with methylated amines or methylating agents introduce the 2,3-dimethyl substitution. Reduction and acylation steps may follow to finalize the compound structure.
Detailed Preparation Method Example
| Step | Reaction Type | Reagents/Conditions | Outcome/Intermediate |
|---|---|---|---|
| 1 | Formation of aminopyridine | 2-aminonicotinic acid + urea, heating | Intermediate 2 (pyrido-pyrazine precursor) |
| 2 | Chlorination | POCl3, reflux | Intermediate 3 (chlorinated derivative) |
| 3 | Nucleophilic substitution | 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride or methylated amines | Intermediate 4 (methylated substitution) |
| 4 | Reaction with substituted anilines | 4-fluoro-2-methoxy-5-nitroaniline, heating | Intermediate 5 (functionalized intermediate) |
| 5 | Reduction | Fe, NH4Cl or Fe, HCl | Intermediate 7 (reduced amine derivatives) |
| 6 | Acylation | Various acyl chlorides | Final pyrido[2,3-b]pyrazin-6(4H)-one derivatives including 2,3-dimethyl |
This sequence is adapted from analogous pyrido[2,3-d]pyrimidine syntheses and can be modified to yield the 2,3-dimethyl substituted pyrido[2,3-b]pyrazin-6(4H)-one by choosing appropriate methylated intermediates and reagents.
Alternative Synthetic Strategies
Microwave-Assisted Organic Synthesis
Microwave irradiation has been employed to accelerate cyclization steps in the synthesis of related pyrazoline and pyrido-pyrazine derivatives. This method improves reaction rates and yields, particularly in the formation of the fused heterocyclic ring system from hydrazine hydrate and chalcone-like intermediates.
Use of Hydrazine Hydrate and Claisen–Schmidt Condensation
In some synthetic routes, acid-catalyzed Claisen–Schmidt condensation is used to prepare α,β-unsaturated ketones, which are then cyclized with hydrazine hydrate to form pyrazoline rings fused to pyridine systems. This approach can be adapted to introduce methyl groups at the 2 and 3 positions by using methyl-substituted precursors.
Research Findings on Preparation Efficiency and Properties
Spectroscopic Confirmation: The synthesized compounds are typically characterized by NMR (1H, 13C), FT-IR, and mass spectrometry to confirm the structure and substitution pattern.
Computational Studies: Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level have been used to predict and confirm electronic properties and stability of the synthesized pyrido[2,3-b]pyrazin derivatives, supporting the experimental synthesis.
Yield and Purity: Microwave-assisted methods and optimized reaction conditions have been shown to improve yields and purity, reducing reaction times from hours to minutes.
Summary Table of Preparation Methods
| Methodology | Key Features | Advantages | Limitations |
|---|---|---|---|
| Multicomponent synthesis | One-pot, uses aminopyridine + hydrazine | Efficient, rapid, good yields | Requires careful control of conditions |
| Stepwise synthesis via intermediates | Uses 2-aminonicotinic acid, POCl3, methylated amines | High selectivity, well-established | Multi-step, longer reaction times |
| Microwave-assisted cyclization | Accelerated ring closure | Faster reactions, higher purity | Requires microwave reactor equipment |
| Claisen–Schmidt + hydrazine cyclization | Formation of pyrazoline ring fused to pyridine | Versatile, adaptable to substitutions | May require purification steps |
Chemical Reactions Analysis
Types of Reactions: Pyrido[2,3-b]pyrazin-6(4H)-one, 2,3-dimethyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, nitro groups, or sulfonic acid groups .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research indicates that pyrido[2,3-b]pyrazin-6(4H)-one derivatives exhibit significant antimicrobial activity. These compounds have been studied for their potential use in treating bacterial infections and fungal diseases. For instance, a study highlighted the synthesis of various derivatives and their evaluation against Gram-positive and Gram-negative bacteria, demonstrating promising results in inhibiting bacterial growth .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Several studies have reported that pyrido[2,3-b]pyrazin derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation . The structure-activity relationship (SAR) studies have provided insights into how modifications can enhance potency against different cancer cell lines.
Agricultural Applications
Pesticidal Activity
Pyrido[2,3-b]pyrazin derivatives have shown effectiveness as pesticides. Research has demonstrated their ability to act as insecticides and fungicides against a range of agricultural pests. Their mode of action typically involves disrupting the nervous system of insects or inhibiting fungal growth . This makes them valuable in developing eco-friendly pest control agents.
Materials Science
Polymer Chemistry
In materials science, pyrido[2,3-b]pyrazin-6(4H)-one has been utilized in the development of novel polymers with enhanced properties. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength. Studies have focused on synthesizing copolymers that incorporate this compound to achieve desired characteristics for applications in coatings and adhesives .
Case Studies
Mechanism of Action
The mechanism of action of Pyrido[2,3-b]pyrazin-6(4H)-one, 2,3-dimethyl-(9CI) depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but studies have shown that it can modulate cellular processes such as apoptosis and cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of pyrido[2,3-b]pyrazinone derivatives are highly dependent on substituent type and position. Below is a detailed comparison with structurally related compounds:
Structural and Functional Comparisons
Key Observations
This substitution is distinct from 5-hydroxy or 6-fluoro analogs, which prioritize polar interactions . Fluoro and Amino Groups: In fungicidal derivatives, electron-withdrawing fluoro (C6) and basic amino (C8) groups optimize target engagement with fungal enzymes . Hydroxy and Dione Groups: Polar substituents (e.g., 5-OH, diones) facilitate metal chelation, critical for antiviral and antibacterial activity .
Antiviral Agents: Dual RNase H/Integrase inhibitors (e.g., 5-hydroxy derivatives) highlight the scaffold's versatility in targeting HIV enzymes . Fungicides: Trisubstituted analogs with halogen and aryl groups exhibit nanomolar efficacy against plant pathogens, outperforming earlier triazolopyrimidines .
Physicochemical Properties: LogP and Solubility: Methyl-substituted derivatives (e.g., 2,3-dimethyl) likely have higher LogP values (predicted ~-0.1 to 0.5) compared to hydroxy or amino analogs, impacting bioavailability . Hydrogen Bonding: Hydroxy and dione derivatives (e.g., 5-hydroxypyrazinone) exhibit higher hydrogen-bond acceptor/donor counts, favoring interactions with polar enzyme active sites .
Biological Activity
Pyrido[2,3-b]pyrazin-6(4H)-one, 2,3-dimethyl-(9CI) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anti-inflammatory, anticancer, and antimicrobial properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
Pyrido[2,3-b]pyrazin-6(4H)-one features a bicyclic structure that contributes to its pharmacological properties. The presence of nitrogen atoms in the ring enhances its interaction with biological targets.
Anti-inflammatory Activity
Numerous studies have reported the anti-inflammatory potential of pyrido[2,3-b]pyrazin derivatives. For instance, a study involving various substituted pyrido[2,3-b]pyrazines demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory process.
Table 1: Inhibitory Activity Against COX Enzymes
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| Pyrido[2,3-b]pyrazin-6(4H)-one | 0.04 ± 0.01 | 0.04 ± 0.02 |
| Celecoxib | 0.04 ± 0.01 | - |
| Diclofenac | 6.74 | 1.10 |
The IC50 values indicate that pyrido[2,3-b]pyrazin-6(4H)-one exhibits comparable potency to established anti-inflammatory drugs like celecoxib and diclofenac .
Anticancer Activity
The anticancer properties of pyrido[2,3-b]pyrazin derivatives have also been extensively studied. Research has shown that these compounds can inhibit various cancer cell lines through mechanisms such as EGFR kinase inhibition.
Table 2: Antitumor Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Pyrido[2,3-b]pyrazin-6(4H)-one | NCI-H1975 | 15.63 ± 1.03 |
| Pyrido[2,3-b]pyrazin-6(4H)-one | A549 | >50 |
| Positive Control (Olmutinib) | NCI-H1975 | <0.1 |
The compound demonstrated selective activity against NCI-H1975 cells with an IC50 value of 15.63 μM, indicating potential as an EGFR inhibitor . Furthermore, modifications to the side chains of these compounds have been shown to enhance their cytotoxicity against cancer cells.
Antimicrobial Properties
Pyrido[2,3-b]pyrazin derivatives have also exhibited significant antimicrobial activity against various pathogens. A study highlighted their effectiveness against both bacterial and fungal strains.
Table 3: Antimicrobial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Pyrido[2,3-b]pyrazin-6(4H)-one | Staphylococcus aureus | 32 μg/mL |
| Pyrido[2,3-b]pyrazin-6(4H)-one | Escherichia coli | 64 μg/mL |
These findings suggest that pyrido[2,3-b]pyrazin derivatives could be developed into effective antimicrobial agents .
Case Studies
- In Vivo Anti-inflammatory Studies : A study evaluated the anti-inflammatory effects of pyrido derivatives using carrageenan-induced paw edema in rats. The results indicated significant reduction in edema comparable to indomethacin treatment .
- Cytotoxicity Assays : In vitro assays using various cancer cell lines demonstrated that modifications in the chemical structure of pyrido derivatives significantly influenced their cytotoxicity profiles .
- Structure-Activity Relationship (SAR) : Research has shown that specific substituents on the pyrido ring can enhance biological activity by improving binding affinity to target enzymes .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Pyrido[2,3-b]pyrazin-6(4H)-one, 2,3-dimethyl-(9CI)?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions of substituted pyrazines with carbonyl-containing precursors. For example, pyrido-pyrimidine derivatives are often synthesized by reacting 5-formyl-1,3-dimethyluracils with amines or hydrazines under reflux conditions . Alternative routes may involve annulation strategies using heterocyclic ketones and ammonia derivatives. Optimization of solvent systems (e.g., ethanol or DMF) and catalysts (e.g., p-toluenesulfonic acid) is critical for yield improvement.
Q. How can the structural identity of this compound be confirmed experimentally?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to identify proton and carbon environments, focusing on the pyrazinone ring and methyl substituents. X-ray crystallography is recommended for absolute configuration confirmation, as seen in related pyrido-pyrazine analogs . Mass spectrometry (HRMS) with exact mass matching (e.g., molecular formula C₉H₁₁N₃O) can validate purity .
Q. What are the recommended storage conditions to ensure stability?
- Methodological Answer : Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent oxidation or hydrolysis. Stability data for structurally similar compounds indicate sensitivity to moisture and light, necessitating desiccants and amber glassware .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Contradictions may arise from tautomerism or dynamic exchange processes. Use variable-temperature NMR to probe conformational changes. Compare experimental data with computational predictions (DFT or molecular docking) for pyrido-pyrazine systems. Cross-reference with published analogs, such as 8-chloro-5-methylpyrido[2,3-b]pyrazin-6-one, to identify diagnostic peaks .
Q. What strategies optimize reaction yields in multistep syntheses involving reactive intermediates?
- Methodological Answer : Employ flow chemistry to isolate unstable intermediates (e.g., enolates or nitro derivatives). For example, highlights the use of controlled temperature (-78°C to 25°C) and anhydrous solvents (THF, DCM) to suppress side reactions. Catalytic additives like DMAP or molecular sieves can enhance selectivity .
Q. How can researchers assess the biological activity of this compound against kinase targets?
- Methodological Answer : Screen against kinase panels (e.g., JAK or PI3K isoforms) using ATP-competitive inhibition assays . Structural analogs, such as pyrido-pyrimidine alkaloids, show kinase affinity due to their planar heterocyclic cores . Pair biochemical assays with molecular dynamics simulations to map binding interactions at the active site.
Q. What analytical methods are suitable for detecting degradation products under oxidative stress?
- Methodological Answer : Use HPLC-MS/MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) to separate degradation species. Forced degradation studies (e.g., exposure to H₂O₂ or UV light) can identify labile functional groups. Reference standards, such as those in , aid in peak identification .
Data Interpretation and Troubleshooting
Q. How should researchers address discrepancies between computational and experimental logP values?
- Methodological Answer : Discrepancies often arise from solvation effects or protonation states. Use shake-flask partitioning (octanol/water) to measure experimental logP. Compare with software predictions (e.g., ChemAxon or ACD/Labs) while adjusting ionization states. For pyrido-pyrazines, account for hydrogen-bonding interactions using COSMO-RS models .
Q. What experimental controls are critical when studying this compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Include blank reactions (no catalyst) and internal standards (e.g., diphenyl ether) to monitor byproduct formation. For Suzuki-Miyaura couplings, test palladium catalysts (PdCl₂, Pd(PPh₃)₄) and ligands (XPhos) under microwave irradiation for accelerated kinetics. Analyze reaction progress via TLC or in situ IR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
